Dapagliflozin Triacetate

Description

Contextualization within the Chemical Space of Gliflozin Derivatives

Dapagliflozin (B1669812) Triacetate belongs to the gliflozin class of compounds, which are inhibitors of the sodium-glucose cotransporter-2 (SGLT-2). drugs.comnih.gov SGLT-2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, represent a significant advancement in the management of type 2 diabetes. nih.govmdpi.com These compounds work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. drugs.com

The general structure of gliflozins features a glucose moiety linked to an aromatic core. gelest.com Dapagliflozin is a C-aryl glucoside, a feature that confers greater metabolic stability compared to O-glucosides. acs.org Dapagliflozin Triacetate is a derivative of dapagliflozin where the hydroxyl groups of the glucose portion are acetylated. pharmaffiliates.com

Significance of Esterified Forms and Intermediates in Pharmaceutical Synthesis and Prodrug Design

Esterified forms of active pharmaceutical ingredients (APIs) and their intermediates play a pivotal role in drug development and manufacturing. Acetylation, the process of adding an acetyl group, is a common strategy used in organic synthesis. In the context of dapagliflozin, the tetra-acetylated derivative, often referred to as Dapagliflozin Tetraacetate, is a stable, crystalline solid, which facilitates its isolation and purification during the manufacturing process. acs.org This is a significant advantage over earlier intermediates in the synthesis, which are often syrupy and difficult to handle. acs.org

The process of creating Dapagliflozin often involves the hydrolysis of this acetylated intermediate to yield the final active drug. google.compensoft.net This multi-step synthesis, which includes the formation and subsequent deprotection of the acetylated form, is a common and economically viable approach on an industrial scale. acs.org

Furthermore, esterification is a well-established method for creating prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve a drug's properties, such as its stability or bioavailability. researchgate.net For instance, Dapagliflozin formate (B1220265), an ester prodrug of dapagliflozin, was developed to enhance stability and improve the manufacturing process. nih.gov Studies have shown that such ester prodrugs can be rapidly converted to the parent drug in the body. nih.gov

Definitional Framework and Structural Relationship to Dapagliflozin

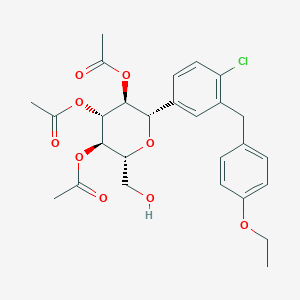

This compound is chemically known as (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. pharmaffiliates.comsimsonpharma.com It is an intermediate in the synthesis of Dapagliflozin. pharmaffiliates.comtianmingpharm.com

The structural difference between Dapagliflozin and this compound lies in the functional groups attached to the glucose ring. In Dapagliflozin, these are hydroxyl (-OH) groups. In this compound, three of these hydroxyl groups are converted to acetate (B1210297) esters (-OCOCH₃). A related compound, Dapagliflozin Tetraacetate, has all four hydroxyl groups acetylated. nih.govchemicalbook.com The final step in the synthesis of Dapagliflozin from its acetylated precursors is the removal of these acetate groups, a process called deacetylation or hydrolysis, typically achieved using a base like lithium hydroxide (B78521) or sodium carbonate. google.comchemicalbook.com

Table 1: Chemical Properties of Dapagliflozin and its Acetylated Intermediates

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Role |

|---|---|---|---|

| Dapagliflozin | C21H25ClO6 | 408.87 | Active Pharmaceutical Ingredient simsonpharma.com |

| This compound | C27H31ClO9 | 534.98 | Pharmaceutical Intermediate pharmaffiliates.comsimsonpharma.com |

| Dapagliflozin Tetraacetate | C29H33ClO10 | 577.02 | Pharmaceutical Intermediate tianmingpharm.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C27H31ClO9 |

|---|---|

Molecular Weight |

535.0 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S)-4,5-diacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1 |

InChI Key |

IBDLDDROVCTNCT-MMKSVXGCSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Dapagliflozin Triacetate

Strategies for the Chemical Synthesis of Dapagliflozin (B1669812) Triacetate

The synthesis of Dapagliflozin involves complex multi-step procedures where the formation of an acetylated intermediate, often a tetra-acetate, is a critical stage for purification and stereochemical control.

Esterification Reactions and Selective Protecting Group Chemistry

The introduction of acetyl groups via esterification serves multiple purposes in the synthesis of Dapagliflozin. Acetyl groups act as protecting groups for the hydroxyl moieties of the glucose core, preventing unwanted side reactions during key bond-forming steps. This protection strategy is crucial for directing the synthesis towards the desired product. google.comgoogle.com

The process typically involves the acetylation of a Dapagliflozin precursor using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.comgoogle.com In some synthesis routes, this step is performed after the formation of the C-aryl glucoside bond. researchgate.net The resulting acetylated compound, often (1C)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol, is more crystalline and less polar than its unacetylated counterpart, which facilitates purification by crystallization to remove isomers and other impurities. google.com

Historically, pyridine (B92270) was used as a solvent for this acetylation step. google.com However, due to its toxicity, modern processes have been developed that avoid its use, opting for solvents like acetone (B3395972) or dichloromethane, with a catalytic amount of a base such as dimethylaminopyridine. google.com The final step in the total synthesis is the deacetylation, or removal of these acetyl groups, to yield the final Dapagliflozin molecule. google.comgoogle.com

Table 1: Reagents and Solvents in Acetylation/Deacetylation of Dapagliflozin Intermediates

| Step | Reagent(s) | Solvent(s) | Purpose |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Dimethylaminopyridine (catalyst) | Acetone, Dichloromethane | Protection of hydroxyl groups, facilitation of purification. google.com |

| Deacetylation | Lithium Hydroxide (B78521), Sodium Hydroxide | Methanol (B129727), Water, Tetrahydrofuran | Removal of acetyl protecting groups to yield final product. ias.ac.in |

Stereoselective Synthetic Approaches for Glycoside Formation

A significant challenge in the synthesis of Dapagliflozin is the stereoselective formation of the β-C-glycosidic bond. researchgate.net The desired β-anomer is the therapeutically active form, and its selective synthesis is key to an efficient process.

Several strategies have been developed to achieve high stereoselectivity. One common approach involves the nucleophilic attack of an arylmetal reagent on an electrophilic glucose derivative, such as a gluconolactone. acs.org The subsequent reduction of the resulting lactol intermediate is often highly stereoselective. The hydride attack on the intermediate oxonium ion occurs preferentially from the axial direction, leading to the formation of the desired β-anomer due to the kinetic anomeric effect. acs.org

Another advanced method involves a transition-metal-free, cross-coupling reaction between a glycosyl bromide and an arylzinc reagent. researchgate.netnih.gov This method has been shown to be highly stereoselective for producing β-arylated glycosides. The stereoselectivity is attributed to anchimeric assistance (neighboring group participation) from a protecting group at the C-2 position of the glucose ring, which guides the aryl nucleophile to the correct face of the molecule. nih.gov Protecting groups like the pivaloyloxy group have been specifically noted for their role in ensuring this stereochemical outcome. nih.gov

Role of Dapagliflozin Triacetate as a Key Synthetic Intermediate

The acetylated form of Dapagliflozin is not just a protected molecule but a crucial intermediate that enables the efficient synthesis and purification of the final drug.

Precursor in the Total Synthesis of Dapagliflozin

The fully acetylated derivative of dapagliflozin, often a tetra-acetate, is the immediate precursor to the final active pharmaceutical ingredient. google.com After the challenging C-C bond formation and reduction steps are complete, the crude product is acetylated. researchgate.net This acetylated intermediate is then subjected to purification, typically through recrystallization, to achieve high chemical and isomeric purity. google.com

The final step of the synthesis is the deacetylation of this purified intermediate. google.com This hydrolysis reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran, methanol, and water, to remove the acetyl groups and reveal the free hydroxyls of the final Dapagliflozin molecule. ias.ac.in This strategy of purification via a stable, crystalline intermediate followed by a clean deprotection step is critical for producing Dapagliflozin that meets stringent pharmaceutical quality standards. google.com

Reactant in the Preparation of Phenyl 3,6-Anhydroglucoside Derivatives

This compound is also utilized as a chemical reactant in the synthesis of Phenyl 3,6-anhydroglucoside derivatives, which are explored for their potential in treating diabetes. pharmaffiliates.comchemicalbook.com

Integration of Green Chemistry Principles in Synthetic Routes

Efforts have been made to align the synthesis of Dapagliflozin with the principles of green chemistry, aiming to reduce waste, improve efficiency, and use less hazardous materials. tandfonline.comresearchgate.net

Key developments in creating a greener synthesis for Dapagliflozin include:

One-Pot Reactions: Combining multiple reaction steps into a single pot reduces the need for intermediate workups and purifications, which in turn minimizes solvent usage and waste generation. For instance, a one-pot method for both a Friedel–Crafts acylation and a ketalization step has been developed. tandfonline.com Furthermore, the reduction of both a diaryl ketone and the C-phenylglucoside moiety has been achieved in a single step. researchgate.nettandfonline.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. oriprobe.com

Use of Safer Solvents: The replacement of toxic solvents like pyridine in the acetylation step with safer alternatives such as acetone is a prime example of applying green chemistry principles. google.com

Catalytic Reagents: The use of catalytic amounts of reagents, such as Boron trifluoride diethyl etherate (BF₃·Et₂O) in Friedel–Crafts and reduction steps, is preferred over stoichiometric amounts of more hazardous reagents like AlCl₃. tandfonline.com

Prodrug Design and Biopharmaceutical Implications of Esterified Dapagliflozin

Rationale for Ester Prodrug Development

The primary motivation for developing ester prodrugs of dapagliflozin (B1669812) is to enhance its drug-like properties, making it more suitable for formulation and manufacturing. This involves the modification of its physicochemical and biopharmaceutical attributes.

Dapagliflozin is known to be hygroscopic, meaning it readily absorbs moisture from the air. researchgate.net This property can affect the stability, handling, and formulation of the active pharmaceutical ingredient (API). By converting the hydroxyl groups of dapagliflozin into ester functional groups, as in dapagliflozin triacetate, the molecule's polarity is reduced. This modification can lead to a decrease in hygroscopicity and an improvement in thermal stability. researchgate.net The conversion to a more stable crystalline form can also be facilitated, which is often a critical goal in drug development to ensure consistent quality and shelf-life of the final drug product.

A study focused on the synthesis and evaluation of various dapagliflozin ester prodrugs highlighted the objective of improving both hygroscopicity and thermal stability. researchgate.net While specific data for this compound is not detailed in the available literature, the general principle of using esterification to enhance these properties is a common and effective strategy in medicinal chemistry.

The esterification of a drug can also modulate its biopharmaceutical properties. The prodrug approach is often employed to improve aspects such as solubility, permeability, and metabolic stability. nih.gov An ideal ester prodrug should be chemically stable, possess adequate solubility, and be efficiently converted back to the active parent drug in the body. researchgate.net

For dapagliflozin, the development of ester prodrugs aims to create a molecule that, while possessing improved physicochemical properties, can be readily absorbed and then hydrolyzed to release the active dapagliflozin. This ensures that the therapeutic efficacy of the parent drug is maintained.

Mechanisms of Bioconversion and In Vitro Stability of Ester Linkages

The effectiveness of a prodrug strategy hinges on the predictable and efficient conversion of the prodrug into its active form within the body. For ester prodrugs, this bioconversion is primarily mediated by enzymes, and the stability of the ester linkage is also influenced by pH.

Ester prodrugs are typically designed to be hydrolyzed by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. These enzymes cleave the ester bond, releasing the active drug and a corresponding carboxylic acid. The rate and extent of this enzymatic hydrolysis are critical for the pharmacokinetic profile of the active drug.

While specific studies on the enzymatic hydrolysis pathways and kinetics of this compound are not available in the reviewed literature, it is anticipated that carboxylesterases (CES) would play a significant role in its bioconversion. For instance, the rapid and complete first-pass bioconversion of another ester prodrug, dapagliflozin formate (B1220265), is expected to involve these enzymes. researchgate.net The kinetics of this process would determine the rate of appearance of dapagliflozin in the systemic circulation.

The chemical stability of an ester bond is influenced by the pH of its environment. Ester hydrolysis can occur through both acid- and base-catalyzed mechanisms. Understanding the pH-dependent stability is crucial for predicting the behavior of the prodrug in different parts of the gastrointestinal tract and for formulation development.

Studies on dapagliflozin itself have shown that it undergoes degradation under both acidic and alkaline conditions, with degradation in an alkaline medium following pseudo-first-order kinetics. africaresearchconnects.combue.edu.eg While specific degradation kinetics for this compound are not publicly documented, it is expected that the ester linkages would also be susceptible to pH-dependent hydrolysis. Glycolamide esters of other drugs, for example, have demonstrated good chemical stability at lower pH values (1.2 to 4.8) and more significant hydrolysis under alkaline conditions and in human plasma. researchgate.net

Comparative Analysis with Other Ester Prodrug Forms (e.g., Dapagliflozin Formate)

To understand the potential advantages of this compound, it is useful to compare it with other ester prodrugs of dapagliflozin for which data is available, such as dapagliflozin formate. Dapagliflozin formate was developed to improve the stability and the pharmaceutical manufacturing process of dapagliflozin. nih.govtandfonline.com

Pharmacokinetic studies in healthy subjects have shown that dapagliflozin formate is rapidly and extensively converted to dapagliflozin, with plasma concentrations of the prodrug being virtually undetectable after administration. tandfonline.com The pharmacokinetic profile of dapagliflozin following the administration of dapagliflozin formate was found to be comparable to that of dapagliflozin propanediol (B1597323) monohydrate, a commercially available form of the drug. tandfonline.com

The following table provides a comparative overview based on available data. It is important to note the absence of specific experimental data for this compound in the public domain.

| Property | Dapagliflozin | Dapagliflozin Formate | This compound |

| Rationale for Prodrug | - Low melting point- High hygroscopicity researchgate.net | - Improved stability- Improved pharmaceutical manufacturing process nih.govtandfonline.com | Data not publicly available |

| Bioconversion | Not applicable | Rapid and complete conversion to dapagliflozin tandfonline.com | Data not publicly available (expected to be via esterase hydrolysis) |

| Pharmacokinetics | Well-characterized | Comparable dapagliflozin exposure to the parent drug tandfonline.com | Data not publicly available |

| Physicochemical Stability | Known to be hygroscopic researchgate.net | Developed for improved stability nih.govtandfonline.com | Data not publicly available |

Metabolic Investigations of Dapagliflozin and Relevance to Esterified Precursors

Primary Metabolic Pathways of Dapagliflozin (B1669812) (Glucuronidation, Hydroxylation, Deethylation)

The in vitro metabolic profile of dapagliflozin is qualitatively similar across various species, including humans, monkeys, dogs, rats, and mice. The primary metabolic transformations observed are glucuronidation, hydroxylation, and O-deethylation. researchgate.net

Glucuronidation: This is the principal metabolic pathway for dapagliflozin. frontiersin.orgnih.gov The main metabolite formed is dapagliflozin 3-O-glucuronide, which is an inactive metabolite. frontiersin.orgnih.gov This process involves the conjugation of dapagliflozin with glucuronic acid, which increases its water solubility and facilitates its excretion. frontiersin.org Approximately 61% of an administered dose of dapagliflozin is metabolized through this pathway. google.comresearchgate.net

Hydroxylation: This is a minor metabolic pathway for dapagliflozin. nih.gov It involves the addition of a hydroxyl group to the dapagliflozin molecule. One of the metabolites formed through this pathway is benzylic hydroxy dapagliflozin. sunyempire.edu

Deethylation: O-deethylation is another minor metabolic route for dapagliflozin. researchgate.netnih.gov This process results in the formation of desethyl dapagliflozin. sunyempire.edu

Following a single 50 mg dose of radiolabeled dapagliflozin, approximately 75% of the total radioactivity is excreted in the urine and 21% in the feces. Less than 2% of the dose is excreted as the unchanged parent drug in the urine, while about 15% is excreted unchanged in the feces. nih.gov The major metabolite recovered in urine is dapagliflozin 3-O-glucuronide. researchgate.net

In Vivo Fate and Biotransformation of the Triacetate Moiety Post-Conversion

Hydrolysis of the Triacetate Moiety: It is highly probable that dapagliflozin triacetate undergoes rapid hydrolysis in vivo, catalyzed by ubiquitous esterase enzymes present in the plasma and various tissues. researchgate.net This enzymatic cleavage would release the active dapagliflozin molecule and three molecules of acetic acid. researchgate.netwikipedia.orgchemguide.co.uk

Biotransformation of Acetate (B1210297): The released acetate enters the endogenous acetate pool and is subsequently metabolized. frontiersin.orgyoutube.com Acetate is activated to acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase enzymes. researchgate.netnih.gov Acetyl-CoA is a central molecule in intermediary metabolism and can enter the citric acid cycle for energy production in the form of ATP. researchgate.netyoutube.com Alternatively, acetyl-CoA can be utilized for the synthesis of fatty acids and other essential biomolecules. frontiersin.orgresearchgate.net

Advanced Analytical Characterization and Quantification of Dapagliflozin Triacetate

Chromatographic Techniques for Purity Assessment and Content Determination

Chromatographic methods are central to separating Dapagliflozin (B1669812) Triacetate from its parent compound and other related substances. These techniques are widely used for both qualitative and quantitative analysis in pharmaceutical quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment and quantification of Dapagliflozin and its related compounds, including the triacetate form. researchgate.net The method's precision and accuracy make it suitable for routine quality control and stability studies. nih.gov Separation is typically achieved on non-polar stationary phases, such as C18 or C8 columns, with a polar mobile phase. nih.govpharmahealthsciences.net

The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, which can be water or a buffer solution. nih.govresearchgate.net The choice of mobile phase composition and column is optimized to achieve efficient separation and symmetrical peak shapes. pnrjournal.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 224 nm or 237 nm. nih.govijddr.in Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, specificity, and robustness. nih.govpharmahealthsciences.netijddr.in

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Kromasil 100-5-C8 (100 mm × 4.6 mm) | Acetonitrile:Water (52:48 v/v) | 1.0 | 224 | 1.67 | nih.gov |

| Symmetry C18 (25 cm x 4.6 mm, 5µm) | Methanol:Acetonitrile:%OPA (75:25:05 v/v/v) | 1.0 | 246 | 2.797 | pharmahealthsciences.net |

| Waters C18 (25 cm × 4.6 mm, 5 µm) | Phosphate Buffer:Acetonitrile (60:40 v/v) | 1.0 | 237 | 3.461 | ijddr.in |

| Phenomenex Luna® LC C18 (150 × 4.6mm, 5µm) | Acetonitrile:Water (65:35 v/v) | 1.0 | 225 | Not Specified | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis and metabolite profiling of Dapagliflozin and its related compounds. researchgate.net This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. uobaghdad.edu.iq It is particularly valuable for identifying and quantifying impurities and degradation products that may be present at levels below the detection limits of conventional HPLC-UV methods. researchgate.net

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are detected. researchgate.net The method can be used to determine the molecular weight of impurities and degradation products. researchgate.net It has been successfully applied to measure levels of Dapagliflozin and its primary metabolite, dapagliflozin 3-O-glucuronide (D3OG), in human plasma. nih.gov The high sensitivity of LC-MS/MS, with detection possible in the ng/mL range, makes it essential for pharmacokinetic and metabolic studies. nih.gov Untargeted metabolic profiling using LC-MS has also been employed to investigate metabolic changes following Dapagliflozin administration. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm) | nih.gov |

| Ionization Mode | Positive ESI-MS | researchgate.net |

| Linearity Range (Dapagliflozin) | 5-50 ng/mL | nih.gov |

| Linearity Range (Dapagliflozin 3-O-glucuronide) | 50-500 ng/mL | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of Dapagliflozin. researchgate.net This technique is performed on aluminum plates pre-coated with silica (B1680970) gel 60F254, which serves as the stationary phase. researchgate.netasianpubs.org A key advantage of HPTLC is its ability to analyze multiple samples simultaneously, which increases throughput. jchr.org

The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. researchgate.net For Dapagliflozin, a common mobile phase consists of a mixture of solvents such as methanol, toluene, and ammonium (B1175870) acetate (B1210297). asianpubs.org After development, the separated bands are visualized under UV light, and densitometric analysis is performed for quantification. researchgate.netasianpubs.org The method is validated for parameters including linearity, precision, and accuracy, making it suitable for routine quality control of bulk drugs and tablet formulations. asianpubs.orgekb.eg

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Aluminum plates coated with silica gel 60F254 | asianpubs.org |

| Mobile Phase | Methanol:Toluene:Ammonium acetate (6.9:3:0.1 v/v/v) | asianpubs.org |

| Detection Wavelength | 250 nm | asianpubs.org |

| Rf Value | 0.29 ± 0.05 | asianpubs.org |

| Linearity Range | 100-1000 ng/band | asianpubs.org |

Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopic methods are fundamental for the structural elucidation and quantification of Dapagliflozin Triacetate. These techniques measure the interaction of electromagnetic radiation with the molecule, providing valuable information about its chemical structure and concentration.

UV-Visible spectrophotometry is a simple, rapid, and economical method used for the quantitative estimation of Dapagliflozin. researchgate.netphmethods.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration (Beer-Lambert law). ijpsjournal.combepls.com

To determine the concentration, a solution of the compound is scanned over the UV-Vis range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). ijpsjournal.com For Dapagliflozin, the λmax is often observed around 224 nm or 237 nm, depending on the solvent used, which can include methanol, ethanol (B145695), or distilled water. researchgate.netphmethods.net The method is validated as per ICH guidelines and is widely applied for routine analysis of the drug in bulk and pharmaceutical formulations. researchgate.netphmethods.net

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Ethanol | 237 | researchgate.net |

| Methanol with Water | 224 | phmethods.net |

| 0.1N HCl | 222 | ijpsjournal.com |

| Distilled Water | 278 | bepls.com |

Infrared (IR) spectroscopy is a definitive technique for the structural confirmation of Dapagliflozin and its related compounds like the triacetate. synthinkchemicals.com This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.com

The IR spectrum of Dapagliflozin shows characteristic absorption bands that confirm its molecular structure. For instance, a broad band around 3282 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. mdpi.com The stretching vibration of aliphatic C-H bonds is observed around 2940 cm⁻¹. mdpi.com A validated Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) method has also been developed for the determination of Dapagliflozin in tablets, using a characteristic peak at 1065 cm⁻¹ for quantification. researchgate.net Any modification to the structure, such as the acetylation of hydroxyl groups to form this compound, would result in predictable shifts in the IR spectrum, specifically the appearance of strong ester carbonyl (C=O) stretching bands and the disappearance of the broad O-H band.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3282 | O-H stretching | mdpi.com |

| 2940 | Aliphatic C-H stretching | mdpi.com |

| 1065 | Used for quantification (ATR-FTIR) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unequivocal structural elucidation of Dapagliflozin and its related substances. It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of Dapagliflozin provides characteristic signals for its aromatic, aliphatic, and hydroxyl protons. Analysis of a 500 MHz spectrum in deuterated methanol (CD₃OD) reveals key chemical shifts. blogspot.com

Interactive Data Table: ¹H-NMR Chemical Shifts for Dapagliflozin

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|

| 7.33 | d, J = 6.0 Hz | 1H, Aromatic |

| 7.31 | d, J = 2.2 Hz | 1H, Aromatic |

| 7.31 | dd, J = 2.2, 6.0 Hz | 1H, Aromatic |

| 7.07 | d, J = 8.8 Hz | 2H, Aromatic |

| 6.78 | d, J = 8.8 Hz | 2H, Aromatic |

| 4.07–3.90 | m | 7H, Methylene and Glucitol protons |

| 3.85 | d, J = 10.6 Hz | 1H, Glucitol proton |

| 3.69 | dd, J = 5.3, 10.6 Hz | 1H, Glucitol proton |

| 3.42–3.25 | m | 4H, Glucitol protons |

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the proton NMR data, identifying the carbon skeleton of the molecule. The spectrum, recorded at 125 MHz in CD₃OD, shows distinct signals for each carbon atom. blogspot.com

Interactive Data Table: ¹³C-NMR Chemical Shifts for Dapagliflozin

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.8 | Aromatic C-O |

| 140.0 | Aromatic C |

| 139.9 | Aromatic C |

| 134.4 | Aromatic C-Cl |

| 132.9 | Aromatic C |

| 131.9 | Aromatic C |

| 130.8 | Aromatic CH |

| 130.1 | Aromatic CH |

| 128.2 | Aromatic CH |

| 115.5 | Aromatic CH |

| 82.9 | Glucitol CH |

| 82.2 | Glucitol CH |

| 79.7 | Glucitol CH |

| 76.4 | Glucitol CH |

| 71.9 | Glucitol CH |

| 64.5 | Ethoxy CH₂ |

| 63.1 | Glucitol CH₂OH |

| 39.2 | Methylene bridge CH₂ |

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. Various techniques are employed to characterize the different solid forms of Dapagliflozin.

X-Ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-Ray Powder Diffraction (XRPD) is a powerful tool for identifying the crystalline form (polymorphs, solvates, or hydrates) of a compound, as each form produces a unique diffraction pattern. nih.gov Several crystalline forms of Dapagliflozin have been identified and characterized by their distinctive XRPD peaks, expressed as 2θ angles. google.comgoogle.com

Interactive Data Table: Characteristic XRPD Peaks for Dapagliflozin Crystalline Forms

| Crystalline Form | Characteristic 2θ Peaks (°) |

|---|---|

| Form A | 6.3±0.2, 12.5±0.2, 16.0±0.2, 18.8±0.2, 26.4±0.2, 27.1±0.2 google.com |

| Form B | 6.3±0.2, 7.2±0.2, 14.5±0.2, 19.6±0.2, 21.3±0.2, 23.6±0.2 google.com |

| Form I | 15.8±0.2, 19.8±0.2, 28.7±0.2 google.com |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermal analysis techniques like DSC and TGA are used to study the physical and chemical changes that occur in a material as a function of temperature. DSC measures heat flow to detect events like melting and crystallization, while TGA measures changes in mass associated with processes like dehydration or decomposition. nih.gov For Dapagliflozin Crystal Form A, a hemi-ethanol solvate, specific thermal events have been recorded. google.com

Interactive Data Table: Thermal Properties of Dapagliflozin Crystal Form A

| Technique | Crystalline Form | Observation |

|---|---|---|

| DSC | Form A | Endothermic peak at 62.93 ± 3°C google.com |

| TGA | Form A | Weight loss of approximately 5.82% up to 100 ± 3°C, corresponding to the loss of the ethanol solvent google.com |

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for ensuring that a drug product maintains its quality, purity, and potency over its shelf life. These methods are validated through forced degradation studies.

Forced Degradation Studies under Diverse Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies, or stress testing, are performed to understand the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated storage conditions to generate degradation products. The stability of Dapagliflozin has been extensively investigated under various stress conditions as per International Council for Harmonisation (ICH) guidelines. nih.govbue.edu.eg

Interactive Data Table: Summary of Forced Degradation Studies on Dapagliflozin

| Stress Condition | Observation | References |

|---|---|---|

| Acidic Hydrolysis | Significant degradation observed, particularly under strong acidic conditions (e.g., 1N HCl) and heat. researchgate.net | researchgate.net |

| Basic Hydrolysis | Generally found to be stable under alkaline conditions. nih.govresearchgate.net | nih.govresearchgate.net |

| Oxidative | Stable when exposed to oxidative stress (e.g., hydrogen peroxide). nih.gov | nih.gov |

| Thermal | Found to be stable under thermal stress. researchgate.net | nih.govresearchgate.net |

| Photolytic | Found to be stable upon exposure to UV radiation. nih.govresearchgate.net | nih.govresearchgate.net |

Identification and Profiling of Degradation Products and Impurities

The production and storage of Dapagliflozin can lead to the formation of various impurities, which must be controlled to ensure the safety and efficacy of the drug. alentris.org These impurities can be categorized as process-related, degradation products, or residual solvents. alentris.org

Process-Related Impurities: These include unreacted starting materials, intermediates from the synthesis, and byproducts from side reactions. alentris.org Compounds such as this compound and Dapagliflozin Tetraacetate are considered synthetic intermediates or process-related impurities. synthinkchemicals.comdaicelpharmastandards.com

Degradation Products: These are formed when the drug substance degrades under the influence of factors like acid, moisture, or light. alentris.org Studies have identified and characterized degradation products formed under specific conditions. For example, two novel degradation products were identified and structurally characterized following acid hydrolysis of Dapagliflozin. researchgate.net

Residual Solvents: Solvents used during the synthesis that are not completely removed can remain as impurities. alentris.org

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used to detect, identify, and quantify these impurities and degradation products. nih.gov

Preclinical Mechanistic Insights and in Vitro Studies Relevant to Esterified Gliflozins As Prodrugs

Molecular Interactions of the Parent Drug (Dapagliflozin) with Sodium-Glucose Co-transporters (SGLT1, SGLT2, SGLT3, SGLT6)

Dapagliflozin (B1669812) is a potent inhibitor of sodium-glucose co-transporter 2 (SGLT2), which is primarily responsible for glucose reabsorption in the kidneys. drugbank.com Its interaction with various SGLT isoforms is a key determinant of its therapeutic efficacy and safety profile.

Dapagliflozin exhibits high selectivity for SGLT2 over other SGLT isoforms, particularly SGLT1. This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition.

SGLT2 vs. SGLT1: Dapagliflozin demonstrates a significantly higher binding affinity for SGLT2 compared to SGLT1. researchgate.net Studies have reported that dapagliflozin's inhibitory constant (Ki) for human SGLT2 (hSGLT2) is approximately 6 nM, while for human SGLT1 (hSGLT1), it is around 360 nM, indicating a selectivity of about 60- to 65-fold. nih.gov Another study reported an EC50 of 1.1 nM for hSGLT2, with a 1200-fold selectivity over hSGLT1. selleckchem.com This high selectivity is attributed to the slow dissociation rate of dapagliflozin from hSGLT2, which is over 100 times slower than from hSGLT1. nih.gov

Other SGLTs: A bioinformatic analysis has suggested that dapagliflozin may also interact with SGLT3 and SGLT6. nih.gov The study indicated that dapagliflozin was the only drug among the analyzed SGLT2 inhibitors that regulated SGLT6, with an IC50 of 380. It also showed regulation of SGLT3 with an IC50 of 1.35. nih.gov

| Transporter | Inhibitory Constant (Ki) / IC50 | Selectivity vs. SGLT1 | Reference |

|---|---|---|---|

| hSGLT1 | 360 nM (Ki) | - | nih.gov |

| hSGLT2 | 6 nM (Ki) | ~60-fold | nih.gov |

| hSGLT3 | 1.35 (IC50) | - | nih.gov |

| hSGLT6 | 380 (IC50) | - | nih.gov |

Structural and molecular docking studies have provided detailed insights into how dapagliflozin binds to SGLT2.

Binding Site: Cryo-electron microscopy studies have revealed that dapagliflozin binds to the outward-facing conformation of the hSGLT2–MAP17 complex. biorxiv.org The glucose moiety of dapagliflozin forms hydrogen bonds with several conserved residues in the sugar-binding site, including N75, H80, E99, S287, W291, K321, and Q457. biorxiv.org

Key Interactions: Molecular docking simulations have confirmed these interactions and highlighted the importance of hydrophobic interactions in the binding pocket. mdpi.comresearchgate.net The aglycone moiety of dapagliflozin orients into a vestibule, where it interacts with various residues, contributing to the high affinity and selectivity for SGLT2. nih.gov The presence of a water molecule near S460 in the dapagliflozin-bound structure may also play a role in D-glucose transport. biorxiv.org

Exploration of Non-SGLT2 Mediated Preclinical Mechanisms (e.g., Metabolic Reprogramming, Anti-inflammatory, Anti-fibrotic Effects)

Beyond its primary action on SGLT2, dapagliflozin has been shown to exert several beneficial effects through non-SGLT2 mediated pathways.

Metabolic Reprogramming: In a rat model of myocardial infarction, dapagliflozin was found to promote metabolic reprogramming by modulating the MAPK-FOXO3-STC1 and HIF-1α-STC1 signaling pathways, which improved mitochondrial function and metabolic homeostasis. nih.gov In vitro studies using H9c2 cardiomyoblasts showed that dapagliflozin restored glucose uptake and ATP generation under oxygen-glucose deprivation conditions. nih.gov

Anti-inflammatory Effects: Dapagliflozin has demonstrated anti-inflammatory properties in various preclinical models. In diabetic rats with steatohepatitis, dapagliflozin treatment reduced levels of inflammatory markers such as IL-1β, TGFβ, and NF-κB. physiciansweekly.com A study on heart failure patients also showed that dapagliflozin can reduce the levels of inflammatory factors like TNF-α, IL-1β, and IL-6. nih.gov

Anti-fibrotic Effects: The anti-fibrotic effects of dapagliflozin have been observed in preclinical models of liver and heart disease. nih.govresearchgate.net In the steatohepatitis model, dapagliflozin reduced liver fibrosis. physiciansweekly.com Similarly, in heart failure patients, dapagliflozin was shown to inhibit myocardial fibrosis. nih.gov

Application of In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models have been instrumental in dissecting the molecular mechanisms of dapagliflozin's action.

Proximal Tubular Cells: Human proximal tubular cells (HK-2) have been used to study the direct effects of dapagliflozin on the kidney. In one study, dapagliflozin protected these cells from oxidative stress-induced injury by reducing cytosolic and mitochondrial reactive oxygen species (ROS) production. plos.org

Cardiomyocytes: The AC16 human cardiomyocyte cell line has been used to investigate the cardioprotective effects of dapagliflozin. In a model of mechanically induced cardiac injury, dapagliflozin prevented the upregulation of SGLT2 and subsequent pathological signaling, suggesting a direct effect on cardiomyocytes. nih.gov

Cancer Cells: The MCF-7 breast cancer cell line has been used to explore the potential synergistic effects of SGLT2 inhibitors with chemotherapy. This research suggests that the beneficial impact of dapagliflozin in combination with doxorubicin (B1662922) may involve the suppression of SGLT2 function. nih.gov

Endothelial Cells: In vitro studies on EA.hy926 endothelial cells have shown that gliflozins can have a direct protective effect on the endothelium. researchgate.net

Emerging Research Directions and Future Perspectives for Dapagliflozin Triacetate

Development of Novel Chemical Entities Utilizing Dapagliflozin (B1669812) Triacetate as a Synthetic Platform

Dapagliflozin Triacetate serves as a valuable intermediate in the synthesis of new chemical entities with potentially improved properties. pharmaffiliates.com Researchers are exploring modifications to the dapagliflozin structure to enhance its therapeutic profile, and the triacetate form provides a convenient starting point for such chemical explorations. nih.gov

One area of investigation involves the synthesis of novel dapagliflozin derivatives by modifying the aglycone and glucose moieties. benthamdirect.com These modifications aim to improve physicochemical properties, such as solubility and stability, as well as to modulate the drug's pharmacokinetic and pharmacodynamic profiles. researchgate.netbenthamdirect.com For instance, the replacement of the distal or proximal ring of dapagliflozin with a heterocyclic ring has been explored to enhance metabolic stability. nih.gov

Another approach involves the creation of hybrid molecules that combine the SGLT2 inhibitory activity of dapagliflozin with other pharmacological actions. For example, nitric oxide (NO)-releasing dapagliflozin derivatives have been synthesized with the goal of providing both anti-diabetic and anti-thrombotic effects. pensoft.netemanresearch.org The synthesis of these hybrids often involves the modification of the dapagliflozin structure, for which this compound can be a key precursor. pensoft.net

The development of these novel entities is driven by the need for drugs with improved efficacy, better safety profiles, and additional therapeutic benefits beyond glycemic control. pensoft.netemanresearch.org The synthetic versatility of this compound makes it a crucial tool in this ongoing research.

Advanced Pharmaceutical Formulation Strategies for Prodrug Delivery Systems

The prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic challenges of active pharmaceutical ingredients (APIs). researchgate.netnih.gov Dapagliflozin itself has been formulated as ester prodrugs to improve its stability and manufacturability. dovepress.comtandfonline.com Dapagliflozin formate (B1220265), for instance, was developed to have a higher melting point and better stability compared to the parent drug. dovepress.comtandfonline.com

Building on this concept, this compound can be considered a platform for developing more sophisticated prodrug delivery systems. These systems aim to optimize the release and absorption of dapagliflozin, potentially leading to improved bioavailability and patient compliance. researchgate.net

Advanced formulation strategies being explored include:

Nanostructured Lipid Carriers (NLCs): NLCs are being investigated to enhance the oral delivery of dapagliflozin. nih.gov These nanosized carriers can potentially improve the drug's absorption and bypass first-pass metabolism, thereby increasing its bioavailability. nih.govjrespharm.com

Cocrystals: The formation of cocrystals is another strategy to improve the physicochemical properties of dapagliflozin. nih.govresearchgate.net A cocrystal of dapagliflozin with citric acid has shown superior stability against heat and moisture compared to the parent drug. nih.gov

Lipid-Based Delivery Systems: Lipid-based formulations are being explored to enhance the solubility and absorption of poorly water-soluble drugs like dapagliflozin. nih.gov

These advanced formulation strategies, when applied to this compound or its derivatives, hold the promise of creating more effective and patient-friendly therapeutic options.

Advancements in Green Analytical Chemistry Approaches for Quality Control and Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. crpsonline.comresearchgate.net This trend extends to the analytical methods used for quality control and research, where the goal is to reduce the use of hazardous solvents and reagents. impactfactor.orgresearchgate.net

For dapagliflozin and its related compounds, several green analytical methods have been developed. These methods often utilize environmentally friendly solvents and techniques, such as:

Spectrophotometric Methods: Simple and eco-friendly spectrophotometric methods have been developed for the estimation of dapagliflozin, often using aqueous solutions as solvents. crpsonline.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): Green HPTLC methods have been developed for the simultaneous determination of dapagliflozin and other drugs, using more environmentally benign mobile phases. ekb.eg

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods are being optimized to reduce solvent consumption and analysis time, aligning with the principles of green analytical chemistry. akjournals.comnih.gov

The greenness of these analytical methods is often assessed using tools like the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the Analytical Greenness (AGREE) metric. ekb.egnih.govmdpi.com These assessments help in selecting the most environmentally sustainable methods for the analysis of this compound and its derivatives.

The development of green analytical methods is crucial for ensuring the quality and safety of pharmaceutical products while minimizing their environmental footprint.

Application of Computational Chemistry and Molecular Modeling in Prodrug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. mdpi.com These in silico techniques are increasingly being used to guide the design and optimization of prodrugs, including those based on this compound. cup.edu.innih.gov

Computational approaches can be used to:

Predict Prodrug Activation: Molecular modeling can simulate the interaction between a prodrug and the enzymes responsible for its activation, helping to predict the rate and extent of conversion to the active drug. mdpi.commdpi.com

Optimize Prodrug Structure: By simulating the binding of different prodrug candidates to their target enzymes, researchers can optimize the prodrug's structure to achieve the desired pharmacokinetic profile. cup.edu.inisfcppharmaspire.com

Screen Virtual Libraries: Computational methods can be used to screen large virtual libraries of potential prodrugs, identifying the most promising candidates for further experimental investigation. cup.edu.inresearchgate.net

For SGLT2 inhibitors like dapagliflozin, molecular docking studies have been used to understand the binding interactions with the SGLT2 protein and to design new inhibitors with improved potency and selectivity. cup.edu.inisfcppharmaspire.comresearchgate.net These same techniques can be applied to the design of this compound-based prodrugs, helping to guide the selection of appropriate promoieties and linkers.

The integration of computational chemistry and molecular modeling into the prodrug design process can accelerate the development of new and improved therapies, reducing the time and cost associated with traditional trial-and-error approaches.

Q & A

Q. What are the key structural and synthetic considerations for producing dapagliflozin triacetate in a research setting?

this compound is a prodrug of dapagliflozin, characterized by three acetyl groups attached to the hydroxyl groups of the glucose moiety. Its synthesis requires precise control of acetylation reactions to avoid over-acetylation or byproduct formation. Key steps include:

- Regioselective acetylation : Ensuring acetylation occurs only at the 3, 4, and 5 positions of the pyranose ring .

- Purification : Chromatographic techniques (e.g., RP-HPLC) are critical to isolate the triacetate form from intermediates like dapagliflozin tetraacetate or under-acetylated derivatives .

- Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm the structure (CAS: 2040305-09-5; Molecular formula: C₂₉H₃₃ClO₁₀) .

Q. How can researchers differentiate this compound from its common impurities during analytical method development?

Common impurities include positional isomers (e.g., 5-methoxy tetraacetate) and degradation products. A validated RP-HPLC method using Design of Experiments (DOE) is recommended:

Q. What pharmacokinetic (PK) parameters should be prioritized in preclinical studies of this compound?

- Bioavailability : Measure plasma concentrations of dapagliflozin (active form) post-hydrolysis of the triacetate prodrug.

- Half-life (t₁/₂) : Assess metabolic stability in liver microsomes.

- Covariate analysis : Evaluate the impact of renal/hepatic impairment on clearance using population PK models .

Advanced Research Questions

Q. How can contradictory PK data between type 1 (T1DM) and type 2 diabetes (T2DM) populations be resolved in this compound studies?

Contradictions in exposure levels (e.g., higher variability in T1DM) may arise from differences in insulin co-therapy or renal function. Methodological approaches include:

- Stratified analysis : Subgroup patients by baseline glomerular filtration rate (eGFR) and insulin dose .

- Mechanistic modeling : Incorporate biomarkers like urinary glucose excretion to explain exposure-response disparities .

- Cross-trial comparisons : Use data from DEPICT-1/2 trials to adjust for confounding factors (e.g., BMI ≥27 kg/m²) .

Q. What experimental designs are optimal for studying the renal protective effects of this compound analogs?

Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?

- Chiral resolution : Use chiral stationary phases (CSPs) in preparative HPLC to separate R/S isomers.

- Catalytic control : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization .

- Quality control : Monitor optical rotation ([α]D²⁵) and enantiomeric excess (EE) via polarimetry .

Q. What statistical approaches are recommended for analyzing conflicting biomarker data in dapagliflozin trials?

For contradictory outcomes (e.g., HbA1c vs. continuous glucose monitoring data):

- Multivariate analysis : Apply principal component analysis (PCA) to identify latent variables influencing glucose variability .

- Bayesian hierarchical models : Account for inter-study heterogeneity in pooled analyses (e.g., DEPICT-1/2) .

Methodological Resources

- Analytical standards : Use certified reference materials (e.g., Dapagliflozin Tetraacetate, CAS: 461432-25-7) for method validation .

- Clinical data : Access phase IIa/III trial protocols (e.g., Study D1690C00081) for PK/PD modeling .

- Structural data : Refer to SMILES strings (e.g., CCOc1ccc(Cc2cc(ccc2Cl)…) for computational docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.